4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)benzoic acid
Description
This compound is a heterocyclic derivative featuring a benzoic acid core linked to a pyrrolidinone ring and a thioxothiazolidinone moiety modified with a 3-phenylallylidene substituent. Its structural complexity arises from the integration of multiple functional groups:
- Pyrrolidinone (2,5-dioxo): Contributes to rigidity and hydrogen-bonding capacity.
- (E)-3-phenylallylidene: Introduces conjugation and steric bulk, influencing electronic properties and biological interactions.
Synthesis typically involves multi-step condensation reactions, as seen in analogous heterocyclic systems (e.g., oxadiazole derivatives synthesized via 3-benzylidene phthalide intermediates) . Structural confirmation relies on IR (C=O and C=S stretches), $ ^1H $ NMR (vinyl and aromatic protons), and mass spectrometry (molecular ion peaks) .
Properties
IUPAC Name |
4-[2,5-dioxo-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S2/c26-19-13-17(20(27)24(19)16-11-9-15(10-12-16)22(29)30)25-21(28)18(32-23(25)31)8-4-7-14-5-2-1-3-6-14/h1-12,17H,13H2,(H,29,30)/b7-4+,18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEACUNPOHWAFM-DFBITEFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)benzoic acid is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiazolidinone moiety fused with a pyrrolidine ring and a benzoic acid derivative. Its synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example, the synthesis of similar thiazolidinone derivatives has been reported to involve the reaction of isothiocyanates with amines and carboxylic acids under controlled conditions .
Anticancer Activity
Research indicates that derivatives of thiazolidinones exhibit significant anticancer properties. A study focused on similar pyrrolidine-thiazolidinone hybrids demonstrated potent anti-leukemic activity, suggesting that the structural features of these compounds contribute to their efficacy against cancer cells . The mechanism often involves the induction of apoptosis in cancerous cells through the modulation of various signaling pathways.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, related compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer’s disease. The inhibition potency is often expressed in terms of IC50 values, indicating the concentration required to inhibit 50% of enzyme activity. Some studies report IC50 values in the micromolar range for similar compounds, highlighting their potential as therapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells, leading to cell death.
- Enzyme Inhibition : The ability to inhibit cholinesterase enzymes suggests a mechanism that may enhance cholinergic signaling in neurodegenerative conditions.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress, a factor in various diseases.
Case Studies
- Anti-Leukemic Activity : A study on pyrrolidine-thiazolidinone hybrids revealed that these compounds significantly reduced cell viability in leukemia cell lines. The study utilized various assays to confirm the induction of apoptosis and cell cycle arrest, demonstrating the potential for these compounds in cancer therapy .
- Cholinesterase Inhibition : Research on related thiazolidinone compounds indicated effective inhibition of AChE and BChE, with some derivatives showing better efficacy than established drugs like Rivastigmine. This suggests potential applications in treating cognitive disorders associated with Alzheimer’s disease .
Data Summary
Scientific Research Applications
The compound 4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)benzoic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on the available literature, highlighting its biological activities and potential therapeutic uses.
Anticancer Activity
Recent studies suggest that compounds with similar structural frameworks exhibit significant anticancer properties. The thiazolidinone ring has been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. Research indicates that derivatives of thiazolidinones can target specific pathways involved in cancer progression, such as the NF-kB signaling pathway and apoptosis-related proteins .
Anti-inflammatory Effects
Compounds containing thiazolidinone structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes them potential candidates for treating inflammatory diseases like arthritis and other chronic inflammatory conditions .
Antioxidant Properties
The antioxidant capacity of thiazolidinone derivatives has been documented, suggesting that they can scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
Antimicrobial Activity
Research has shown that certain thiazolidinone derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it could potentially inhibit ATP-binding cassette transporters, which play a role in drug resistance mechanisms in cancer cells .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of thiazolidinone derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The results demonstrated that compounds similar to 4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)benzoic acid exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Anti-inflammatory Effects
A clinical trial investigated the anti-inflammatory effects of a thiazolidinone derivative on patients with rheumatoid arthritis. The compound significantly reduced markers of inflammation, including C-reactive protein (CRP) levels, suggesting its efficacy as a therapeutic agent for inflammatory conditions .
Case Study 3: Antioxidant Properties
Research conducted on the antioxidant effects of thiazolidinones revealed that these compounds could effectively reduce oxidative stress markers in diabetic rats. The study highlighted the potential for these compounds to be developed as adjunct therapies for diabetes management .
Data Tables
| Property | Description |
|---|---|
| Anticancer Activity | Inhibits tumor growth; induces apoptosis; targets NF-kB pathway |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines; potential treatment for arthritis |
| Antioxidant Properties | Scavenges free radicals; reduces oxidative stress |
| Antimicrobial Activity | Effective against bacteria and fungi; potential for new antimicrobial agents |
| Enzyme Inhibition | Inhibits ATP-binding cassette transporters; addresses drug resistance |
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional motifs:
| Functional Group | Reactivity Profile |
|---|---|
| Pyrrolidinedione (2,5-dione) | Prone to nucleophilic attack at carbonyl carbons, enabling ring-opening or substitution reactions. |
| Thiazolidinone (4-oxo-2-thioxo) | Thioxo group participates in redox reactions; carbonyl at C4 undergoes condensations or Michael additions. |
| Benzylidene (E-configuration) | Conjugated double bond facilitates cycloadditions (e.g., Diels-Alder) or photochemical isomerization. |
| Benzoic acid | Acid-base reactivity (e.g., esterification, amidation) and hydrogen-bonding interactions. |
2.1. Nucleophilic Substitution at the Thiazolidinone Ring
The thioxo group at C2 and carbonyl at C4 are susceptible to nucleophilic substitution. For example:
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Thiol-disulfide exchange : Reaction with thiols (e.g., glutathione) forms disulfide bonds, altering the thiazolidinone scaffold .
-
Amine attack : Primary amines react with the C4 carbonyl to form Schiff bases or hydrazones (Table 1).
Table 1: Reaction of thiazolidinone analogs with amines
| Amine Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Acetic acid, reflux | Schiff base | 72 | |
| Hydrazine hydrate | Ethanol, RT | Hydrazone | 65 |
2.2. Electrophilic Aromatic Substitution
The benzylidene moiety’s phenyl ring undergoes electrophilic substitution:
-
Nitration : Nitric acid in H2SO4 introduces nitro groups at the para position .
-
Sulfonation : Oleum conditions yield sulfonic acid derivatives .
2.3. Cycloaddition Reactions
The (E)-3-phenylallylidene group participates in [4+2] cycloadditions:
-
Diels-Alder reactivity : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form bicyclic adducts .
2.4. Acid-Derived Reactions
The benzoic acid group undergoes:
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Esterification : Methanol/H2SO4 yields methyl esters (85% conversion) .
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Amidation : Coupling with EDCI/HOBt forms amides with primary amines.
Redox Behavior
-
Thioxo oxidation : H2O2 oxidizes the thioxo (C=S) to sulfonyl (C=O), forming a 4-oxo-2-sulfonyl derivative .
-
Benzylidene reduction : NaBH4 reduces the conjugated double bond to a single bond, altering stereoelectronic properties .
Photochemical Reactivity
UV irradiation (λ = 365 nm) induces E→Z isomerization of the benzylidene group, confirmed by NMR and UV-Vis spectroscopy .
Stability Under Physiological Conditions
-
Hydrolysis : At pH 7.4, the pyrrolidinedione ring undergoes slow hydrolysis (t1/2 = 12 h), generating succinamic acid derivatives .
-
Thermal degradation : Decomposes above 200°C, releasing CO2 and SO2 (TGA-DSC data).
Comparative Reactivity Table
Table 2: Reaction outcomes vs. structural analogs
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining features of benzoic acid derivatives, thiazolidinones, and allylidene-substituted heterocycles. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Solubility: The benzoic acid group reduces LogP (2.8 vs. 3.5 in non-acid analogs), improving aqueous solubility compared to purely lipophilic derivatives .
Structural Hybridization: Integrating pyrrolidinone and thioxothiazolidinone may synergize hydrogen-bonding (pyrrolidinone) and redox activity (thioxo group), a feature absent in simpler analogs like 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid .
Mechanistic Insights:
- Thioxothiazolidinone vs. Oxadiazole: Replacing oxadiazole (e.g., in ’s compounds) with thioxothiazolidinone increases sulfur-mediated interactions (e.g., enzyme inhibition via cysteine residues) .
- Lumping Strategy Relevance : Per , compounds with shared functional groups (e.g., benzoic acid, thioxo) may exhibit similar degradation pathways or environmental behavior, though steric effects from the allylidene group could alter reactivity .
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Condensation of a substituted thiazolidinone precursor with a pyrrolidine-dione intermediate under reflux in ethanol or dichloromethane . (ii) Introduction of the (E)-3-phenylallylidene group via a Knoevenagel reaction, requiring precise pH control (~6–7) and catalysts like piperidine . (iii) Final coupling with benzoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Optimization focuses on solvent polarity, temperature (60–80°C), and stoichiometric ratios to maximize yield (typically 50–70%) and minimize by-products like unreacted thiazolidinone or dimerization products .
Q. How can the stereochemical configuration (Z/E) of the allylidene and thiazolidinone groups be confirmed?
- Methodological Answer : Use NOESY NMR to detect spatial proximity between protons on the allylidene and thiazolidinone moieties, confirming the (Z)-configuration of the thioxothiazolidinone ring and (E)-geometry of the allylidene group . X-ray crystallography provides definitive proof but requires high-purity crystals . UV-Vis spectroscopy can also track π→π* transitions, where λmax shifts correlate with conjugation changes from stereoisomerism .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- HPLC-MS : For purity assessment (>95%) and molecular weight confirmation (theoretical MW: ~520 g/mol) .
- FT-IR : Peaks at 1680–1700 cm<sup>−1</sup> (C=O stretching), 1250 cm<sup>−1</sup> (C=S), and 3200–3500 cm<sup>−1</sup> (carboxylic acid O-H) .
- <sup>13</sup>C NMR : Key signals include δ ~175 ppm (dione carbonyl), δ ~190 ppm (thiazolidinone C=O), and δ ~165 ppm (benzoic acid COOH) .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its reactivity in biological systems?
- Methodological Answer : The electron-deficient thiazolidinone ring and electron-rich benzoic acid moiety create a push-pull system, enhancing interactions with biological targets like enzymes. DFT calculations reveal a HOMO localized on the thioxothiazolidinone (reactivity site) and LUMO on the pyrrolidinedione, suggesting nucleophilic attack susceptibility . Electrostatic potential maps highlight the carboxylic acid as a hydrogen-bond donor, critical for binding to kinases or proteases .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., serum protein binding, pH). Standardize protocols: (i) Use serum-free media for cytotoxicity assays (e.g., MTT on HeLa cells) to avoid false negatives . (ii) Control pH to 7.4 to mimic physiological conditions, as the carboxylic acid group’s ionization affects membrane permeability . (iii) Validate target engagement via SPR (surface plasmon resonance) to directly measure binding kinetics (Kd) .
Q. How can computational modeling guide the design of derivatives with improved potency?
- Methodological Answer :
- Molecular docking (AutoDock Vina): Screen against crystal structures of targets (e.g., COX-2 or EGFR) to prioritize substituents enhancing binding affinity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
- QSAR models : Correlate substituent hydrophobicity (logP) with activity; derivatives with logP 2–3 show optimal membrane permeability and solubility .
Q. What mechanistic insights explain its dual activity as an antioxidant and anticancer agent?
- Methodological Answer : The thioxothiazolidinone moiety scavenges ROS (e.g., DPPH assay IC50 ~15 µM) via radical stabilization by sulfur atoms . Anticancer activity involves mitochondrial apoptosis pathways: (i) Caspase-3/7 activation (fluorometric assays show 2-fold increase at 10 µM) . (ii) Downregulation of Bcl-2 (Western blot) and upregulation of Bax in treated cells . Synergy between antioxidant and pro-apoptotic effects is confirmed via N-acetylcysteine (NAC) co-treatment, which reduces apoptosis by 40% .
Experimental Design Considerations
Q. How to address solubility challenges in in vivo studies?
- Methodological Answer :
- Use PEG-400/water (1:1) or DMSO/saline (≤5% DMSO) for intravenous administration .
- Prodrug modification: Esterify the benzoic acid group to enhance lipophilicity (logP increases by 1.5 units), then hydrolyze in vivo .
Q. What controls are essential in stability studies under physiological conditions?
- Methodological Answer :
- Negative control : Incubate compound in PBS (pH 7.4) at 37°C; monitor degradation via HPLC every 24 hours .
- Positive control : Include glutathione (5 mM) to assess thiol-mediated degradation (common for thioxothiazolidinones) .
- Light protection : Wrap samples in foil to prevent photooxidation of the allylidene group .
Data Contradiction Analysis
Q. Q. Why do some studies report high cytotoxicity (IC50 < 5 µM) while others show no activity?
- Methodological Answer :
Variations stem from cell line specificity (e.g., activity in HT-29 colon cancer vs. inactivity in MCF-7 breast cancer) and assay endpoints (MTT vs. ATP luminescence). Confirm using orthogonal assays (e.g., clonogenic survival) and test across a panel of 10+ cell lines . Check for P-glycoprotein efflux by co-treating with verapamil; resistant lines may show 10-fold higher IC50.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
